
5-Chloroquinaldine trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinaldine trihydrate is a chemical compound with the molecular formula C10H8ClN·3H2O. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine trihydrate typically involves the chlorination of quinaldine (2-methylquinoline). One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinaldine trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 5-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives .
Scientific Research Applications
5-Chloroquinaldine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloroquinaldine trihydrate is primarily related to its ability to interact with biological targets. It can inhibit the action of certain enzymes and disrupt cellular processes. For example, in antimalarial research, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the chlorine atom at the 5th position.
5-Bromoquinaldine: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-methylquinoline: Similar structure but without the trihydrate form.
Uniqueness: 5-Chloroquinaldine trihydrate is unique due to its specific substitution pattern and the presence of three water molecules in its crystalline form. This unique structure can influence its reactivity and solubility, making it distinct from other quinoline derivatives .
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
5-chloro-2-methylquinoline;trihydrate |
InChI |
InChI=1S/C10H8ClN.3H2O/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;;;/h2-6H,1H3;3*1H2 |
InChI Key |
JXVKLKXHTBMKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Cl.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
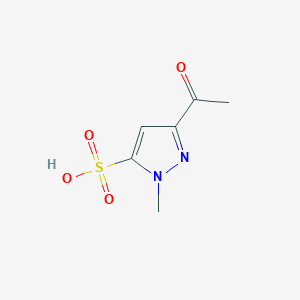
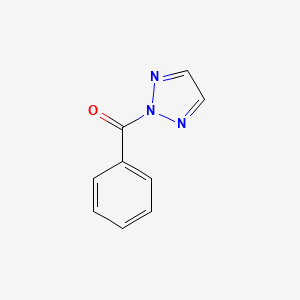
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)
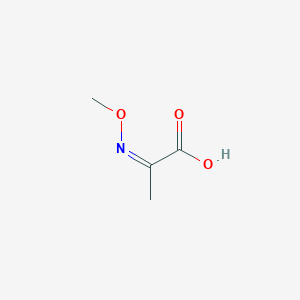
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
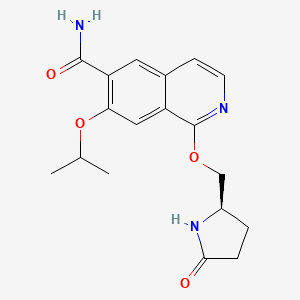

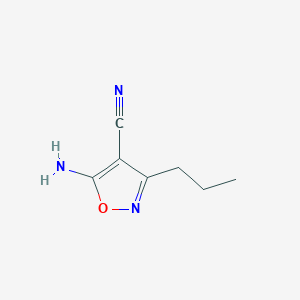
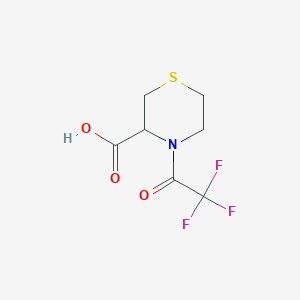
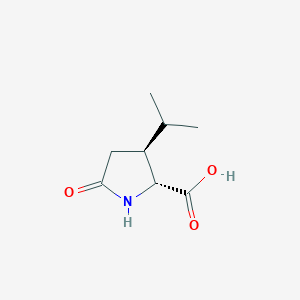
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
